![molecular formula C17H19ClN4O3S B2975062 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 442865-01-2](/img/structure/B2975062.png)
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Activity and Serotonin Receptor Affinity
A study designed a series of derivatives, including 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione compounds, to investigate their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in psychotropic activity. The research revealed that selected compounds exhibited antidepressant-like effects and anxiolytic-like activity, suggesting the importance of mixed 5-HT receptor ligands in psychotropic drug design (Chłoń-Rzepa et al., 2013).
Structural and Physical Characteristics
Another aspect of research focused on the structural analysis of similar compounds, where studies detailed the planarity of the purine fused-ring system and the specific conformations adopted by substituents, which are crucial for understanding the molecule's interactions and stability. These structural insights are vital for the rational design of new derivatives with enhanced biological activity (Karczmarzyk et al., 1995).
Synthesis and Reaction Studies
Research has also been conducted on the synthesis of related purine-2,6-dione derivatives and their reactions with various ligands to form mixed ligand-metal complexes. These studies contribute to the understanding of the chemical properties of purine derivatives and their potential applications in developing new compounds with specific biological activities (Shaker, 2011).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)26-9-5-8-23)10-11-6-3-4-7-12(11)18/h3-4,6-7,23H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQSNCTCTTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
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